2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound with the molecular formula . It is classified as a derivative of pteridine, which consists of a fused pyrimidine and pyrazine ring structure. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly as a precursor for synthesizing pharmacologically active compounds, including anti-tubercular agents and enzyme inhibitors targeting dihydrofolate reductase, crucial in cancer and microbial drug development .
The synthesis of 2,4-diamino-6-chloromethylpteridine typically begins with 2,4-diamino-6-hydroxypyrimidine as the starting material. A common synthetic route involves chlorination using phosphorus oxychloride (POCl₃) to introduce the chloromethyl group. The reaction conditions generally include:
For industrial applications, optimizing the synthesis process to enhance yield and purity while minimizing costs is essential. Techniques such as using alcohols for quenching reactions and employing dispersants can significantly improve recovery rates.
2,4-Diamino-6-chloromethylpteridine can undergo several chemical transformations:
The mechanism of action for 2,4-diamino-6-chloromethylpteridine primarily involves its ability to inhibit dihydrofolate reductase. This enzyme plays a critical role in DNA synthesis and cell division by catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is necessary for nucleotide synthesis. Inhibition of this enzyme disrupts nucleic acid synthesis, leading to reduced cell proliferation, making it a valuable target in cancer therapy and antimicrobial treatments .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to characterize the compound's purity and structural integrity .
2,4-Diamino-6-chloromethylpteridine has several scientific applications:
This compound's versatility makes it significant in both pharmaceutical development and academic research settings.
2,4-Diamino-6-chloromethylpteridine is systematically identified under multiple chemical naming conventions and registry systems. According to IUPAC nomenclature, the compound is designated as 6-(chloromethyl)pteridine-2,4-diamine, which precisely defines the positions of its functional groups on the pteridine heterocycle [2] [6]. The compound exists predominantly as a hydrochloride salt in practical applications, with the monohydrochloride form carrying the CAS Registry Number 82778-08-3 [2] . The free base form is registered under CAS 57521-63-8 [8].
This compound is extensively documented under various pharmaceutical and chemical contexts with numerous synonyms, reflecting its role as an intermediate and impurity in drug synthesis. Key synonyms include:
The diversity in nomenclature underscores its cross-functional relevance in pharmaceutical chemistry, particularly as a marker in impurity profiling for folic acid derivatives and antineoplastic agents [2] [6].
Table 1: Systematic Nomenclature and Common Synonyms
Nomenclature Type | Designation |
---|---|
IUPAC Name | 6-(chloromethyl)pteridine-2,4-diamine |
CAS Registry (Free Base) | 57521-63-8 |
CAS Registry (Monohydrochloride) | 82778-08-3 |
Pharmaceutical Synonyms | Folic Acid Impurity 42, Methotrexate Impurity 21 |
Chemical Abbreviation | 2,4-DCMPT |
The molecular formula for the free base form is C₇H₇ClN₆, with an exact molecular mass of 210.042 g/mol [1] [8]. In its stable monohydrochloride salt form (CAS 82778-08-3), the formula becomes C₇H₈Cl₂N₆, corresponding to a molecular weight of 247.08 g/mol [2] [6]. This addition of hydrochloric acid significantly impacts the compound's physicochemical properties, particularly enhancing its water solubility and crystalline stability .
Mass spectrometry confirms the molecular weight through the [M]⁺ peak at m/z 210.042 for the free base and characteristic fragmentation patterns. The hydrochloride form shows distinct mass spectral signatures due to the presence of chlorine isotopes [6] [8].
Table 2: Molecular Formulas and Weights
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free Base | C₇H₇ClN₆ | 210.042 |
Monohydrochloride | C₇H₈Cl₂N₆ | 247.08 |
The compound features a pteridine heterocyclic core, a bicyclic system comprising pyrazine fused with pyrimidine, which forms the structural backbone. At position 6, a chloromethyl group (-CH₂Cl) provides a site for nucleophilic substitution, critical for alkylation reactions in pharmaceutical synthesis. Positions 2 and 4 are occupied by primary amino groups (-NH₂) that confer hydrogen-bonding capability and influence electronic distribution across the ring system [1] [8].
In the protonated state (monohydrochloride form), one of the ring nitrogen atoms (typically N1 or N3) carries a positive charge, balanced by a chloride anion. This protonation enhances the compound's solubility in polar solvents like water or dimethyl sulfoxide (DMSO) . The chloromethyl group exhibits high electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols), which is exploited in synthesizing folate analogs like methotrexate [5]. The amino groups participate in hydrogen bonding as both donors (N-H) and acceptors (lone pairs on N), influencing crystal packing and supramolecular assembly .
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d₆) reveals distinctive proton signals:
¹³C NMR spectra show characteristic ring carbon resonances:
Table 3: Characteristic ¹H NMR Chemical Shifts (Monohydrochloride Form)
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
-CH₂Cl | 4.7 | Singlet |
H7 (Pteridine) | 8.9 | Singlet |
-NH₂ (2,4-Diamino) | 6.8–7.2 | Broad Singlet |
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry:
While single-crystal X-ray diffraction data for 2,4-diamino-6-chloromethylpteridine hydrochloride remains limited in public databases, its structural analogs and derivatives provide insights into probable conformational features. The pteridine core is expected to adopt a near-planar configuration due to π-conjugation across the bicyclic system . The chloromethyl group likely extends perpendicularly to this plane to minimize steric hindrance, with free rotation around the C6–CH₂Cl bond axis.
In the crystalline state, the hydrochloride salt forms an extended hydrogen-bonding network:
These interactions facilitate dense crystal packing, contributing to the compound’s stability as a solid. Computational models (e.g., DFT optimization) predict a lowest-energy conformation where the chloromethyl group is orthogonal to the pteridine plane, while amino groups lie within the plane for maximal resonance .
Table 4: Key Structural Parameters from Computational Analysis
Structural Feature | Predicted Characteristic |
---|---|
Pteridine Core | Planar (deviation < 0.1 Å) |
C6–C(chloromethyl) Bond | Rotatable (barrier ~5 kcal/mol) |
Dihedral Angle (C5–C6–C–Cl) | 85–95° |
Hydrogen Bonding (N–H⋯Cl) | Distance ~2.1 Å, Angle ~165° |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0